molecular formula C12H17NO4 B8584371 (3,4-Methylenedioxybenzyl)-(2,2-dimethoxyethyl)amine

(3,4-Methylenedioxybenzyl)-(2,2-dimethoxyethyl)amine

Cat. No. B8584371
M. Wt: 239.27 g/mol
InChI Key: ZWURVPVWRJXZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Methylenedioxybenzyl)-(2,2-dimethoxyethyl)amine is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-Methylenedioxybenzyl)-(2,2-dimethoxyethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Methylenedioxybenzyl)-(2,2-dimethoxyethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3,4-Methylenedioxybenzyl)-(2,2-dimethoxyethyl)amine

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethoxyethanamine

InChI

InChI=1S/C12H17NO4/c1-14-12(15-2)7-13-6-9-3-4-10-11(5-9)17-8-16-10/h3-5,12-13H,6-8H2,1-2H3

InChI Key

ZWURVPVWRJXZOK-UHFFFAOYSA-N

Canonical SMILES

COC(CNCC1=CC2=C(C=C1)OCO2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Imine 11b (10.74 g, 0.045 mol) was dissolved in methanol (100 mL) and NaBH4 (2×3 g) was added over 1 h while stirring the reaction mixture at room temperature. The reaction was quenched with methanol and the reaction mixture was concentrated and then diluted with diethyl ether (400 mL). The precipitate formed was removed by filtration. The filtrate was washed with water (2×200 mL), brine (200 mL), dried (Na2SO4) and concentrated to provide a yellow liquid (4.90 g, 46%). 1H NMR (300 MHz CDCl3) 6.79-6.69 (m, 3H), 5.86 (s, 2H), 4.41 (t, J=5.4 Hz, 1H), 3.64 (s, 2H), 3.30 (s, 6H), 2.65 (d, J=5.4 Hz, 2H).
Name
Quantity
10.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
46%

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